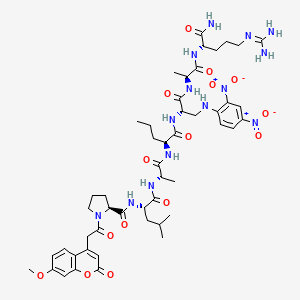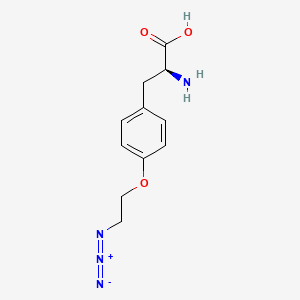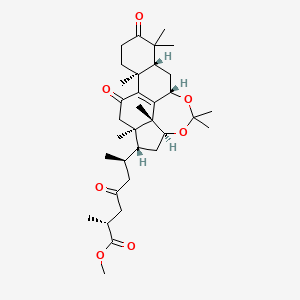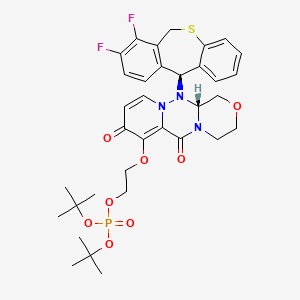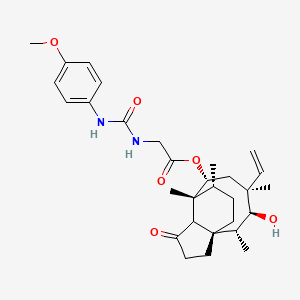
Antibacterial agent 90
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 90 is a synthetic compound designed to inhibit the growth of bacteria. It is part of a broader class of antibacterial agents that target specific bacterial processes, making it effective against a range of bacterial infections. This compound is particularly noted for its ability to combat antibiotic-resistant strains, which are a growing concern in the medical community.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 90 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that introduce functional groups essential for antibacterial activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors, which allow for better control over reaction parameters and scalability. Quality control measures are implemented at various stages to ensure the consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 90 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by specific reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often under the influence of catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Antibacterial Agent 90 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating antibiotic-resistant bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mecanismo De Acción
The mechanism of action of Antibacterial Agent 90 involves targeting specific bacterial enzymes and proteins essential for bacterial survival. It binds to these molecular targets, inhibiting their function and leading to bacterial cell death. The pathways involved include the disruption of cell wall synthesis, inhibition of protein synthesis, and interference with nucleic acid replication.
Comparación Con Compuestos Similares
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase, preventing DNA replication.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Uniqueness: Antibacterial Agent 90 is unique in its ability to target multiple bacterial pathways simultaneously, making it highly effective against antibiotic-resistant strains. Unlike some other antibiotics, it has a broader spectrum of activity and can be used in various applications, from medical treatments to industrial uses.
Propiedades
Fórmula molecular |
C30H42N2O6 |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4S,6R,7R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(4-methoxyphenyl)carbamoylamino]acetate |
InChI |
InChI=1S/C30H42N2O6/c1-7-28(4)16-23(38-24(34)17-31-27(36)32-20-8-10-21(37-6)11-9-20)29(5)18(2)12-14-30(19(3)26(28)35)15-13-22(33)25(29)30/h7-11,18-19,23,25-26,35H,1,12-17H2,2-6H3,(H2,31,32,36)/t18-,19+,23-,25?,26+,28-,29+,30+/m1/s1 |
Clave InChI |
RMVJIOMJXPCXED-HAFZUAAZSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]23CCC(=O)C2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CNC(=O)NC4=CC=C(C=C4)OC)C |
SMILES canónico |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CNC(=O)NC4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


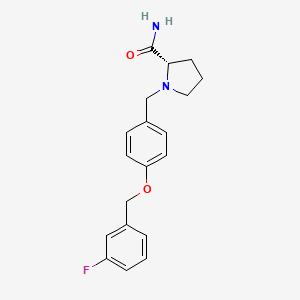
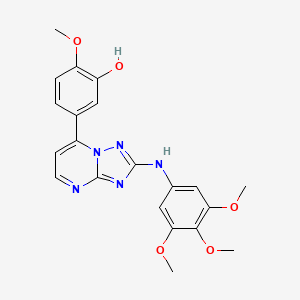
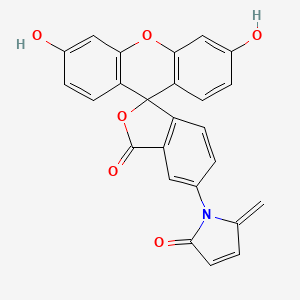
![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
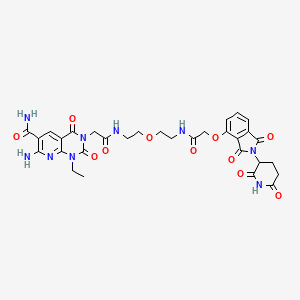
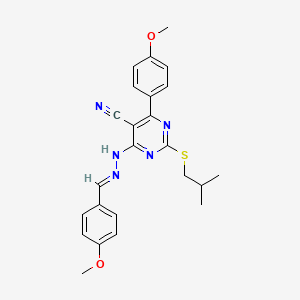
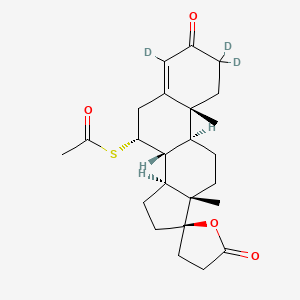
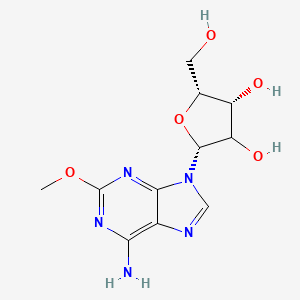
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
